2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol
Overview
Description
The compound “2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol” has the molecular formula C5H11N3O2S . It is also known as “Ranitidine Impurity 4” and is used in research related to Active Pharmaceutical Ingredients (API) . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI string for this compound is InChI=1/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+ . This string represents the compound’s molecular structure in the InChI (IUPAC International Chemical Identifier) format.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 306.5±42.0 °C and a predicted density of 1.189±0.06 g/cm3 . Its pKa value is predicted to be 9.74±0.10 . The molecular weight of the compound is 177.22 .Scientific Research Applications
Nitro-compound Applications in Organic Synthesis
Nitro compounds, akin to "2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol," are pivotal in organic synthesis. A study by Ghosh et al. (2023) demonstrates the synthesis of 2-Nitrocyclopropanes from unsaturated carbonyl compounds using nitromethane. These compounds, including cyclopropyl-amino acids, are integral in developing biologically active compounds and natural products, highlighting the role of nitro compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Ghosh et al., 2023).
Polymer Science and Biomedical Research
In polymer science and biomedical research, nitro compounds and related structures have been utilized to develop novel materials with unique properties. Ferruti et al. (2000) elaborated on the synthesis of poly(amido-amine)s (PAAs) incorporating ter-amino groups and carboxyl groups. These PAAs exhibit significant differences in basicity and cytotoxicity, offering insights into designing polymers for biomedical applications, such as drug delivery systems (Ferruti et al., 2000).
Advanced Material Design and Synthesis
Compounds with nitro and amino groups are also instrumental in advanced material design. For instance, Bernhardt et al. (2004) explored the synthesis of functionalized macrocycles from tetra-amines, demonstrating the versatility of nitro compounds in creating materials with potential applications in molecular recognition and catalysis (Bernhardt et al., 2004).
Analytical Chemistry and Sensor Development
In analytical chemistry, nitro compounds have been utilized in developing sensors for metal ions and other analytes. Jo et al. (2014) presented the synthesis of a chemo-sensor based on the combination of 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one, demonstrating the application of nitro compounds in colorimetric sensors for detecting copper ions in aqueous solutions (Jo et al., 2014).
properties
IUPAC Name |
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-6-5(4-8(9)10)7-2-3-11/h4,6-7,11H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCXCGRGVDXRDQ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol | |
CAS RN |
66357-41-3 | |
Record name | Ethanethiol, 2-((1-(methylamino)-2-nitroethenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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